molecular formula C17H18BrNO2 B4026897 2-(4-bromo-2,5-dimethylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-(4-bromo-2,5-dimethylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B4026897
M. Wt: 348.2 g/mol
InChI Key: AOOLIRXLLJTUFZ-UHFFFAOYSA-N
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Description

2-(4-bromo-2,5-dimethylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a synthetic organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2,5-dimethylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multi-step organic reactions One common approach is to start with the bromination of 2,5-dimethylphenyl derivatives, followed by cyclization reactions to form the isoindole core

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2,5-dimethylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of the bromine substituent to form the corresponding hydrogenated derivative.

    Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole oxides, while substitution reactions can produce a variety of functionalized isoindole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2,5-dimethylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-2,5-dimethylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
  • 2-(4-fluoro-2,5-dimethylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
  • 2-(4-iodo-2,5-dimethylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Uniqueness

2-(4-bromo-2,5-dimethylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is unique due to the presence of the bromine substituent, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different chemical and physical properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

4-(4-bromo-2,5-dimethylphenyl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2/c1-8-6-13(9(2)5-12(8)18)19-16(20)14-10-3-4-11(7-10)15(14)17(19)21/h5-6,10-11,14-15H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOOLIRXLLJTUFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)N2C(=O)C3C4CCC(C4)C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-bromo-2,5-dimethylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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2-(4-bromo-2,5-dimethylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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2-(4-bromo-2,5-dimethylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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2-(4-bromo-2,5-dimethylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 6
2-(4-bromo-2,5-dimethylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

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